4-Aminocyclohexanone
Overview
Description
4-Aminocyclohexanone is a versatile chemical compound that serves as an important building block in organic synthesis. It is a cyclic ketone with an amino group, which allows it to participate in a variety of chemical reactions and syntheses, leading to the production of numerous compounds with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of compounds related to 4-aminocyclohexanone has been explored in several studies. For instance, a practical approach for the formation of cis-1,4-aminocyclohexanol was developed, involving a one-pot imine formation and Lewis acid-directed imine reduction, which is amenable to large-scale synthesis . Additionally, a novel synthesis of N-substituted 4-amino-6-methyl resorcinols from polysubstituted cyclohexanone was reported, using a one-pot, tandem reaction approach . These methods demonstrate the feasibility of synthesizing aminocyclohexanone derivatives efficiently and with potential for high yields.
Molecular Structure Analysis
The molecular structure of 4-aminocyclohexanone derivatives has been established using various techniques, including NMR methods and X-ray analyses. For example, the stereochemistry of 1-amino-2-hydroxycyclohexanecarboxylic acids was determined using these methods, with enantiomeric excess values ranging from 87 to 98% . The molecular structures of the synthesized compounds are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
4-Aminocyclohexanone and its derivatives exhibit a range of chemical reactivities. The 4-amino-2(5H)-furanones, for example, undergo facile electrophilic substitution reactions . Moreover, the reactivity of 4-aminocycloheptanones and their preference for bicyclic or monocyclic tautomers have been studied, showing that these compounds can exist in different tautomeric forms depending on the conditions . These reactions are fundamental for further functionalization of the aminocyclohexanone core.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminocyclohexanone derivatives are influenced by their molecular structure. The synthesis of trans-4-(N-acetylamido)cyclohexanol, an important precursor for pharmaceutical intermediates, showcases the selectivity and reactivity of these compounds under various conditions, such as hydrogenation and recrystallization . The study of trans-4-aminocyclohexanol as a medical intermediate of ambroxal further illustrates the importance of reaction conditions on the synthesis process and the isolation of desired isomers . Understanding these properties is essential for the development of efficient synthetic routes and the production of high-purity compounds.
Scientific Research Applications
Application Summary
4-Aminocyclohexanone is used in the stereoselective preparation of cis- and trans-4-aminocyclohexanol from the potentially bio-based precursor 1,4-cyclohexanedione . This process is part of an important research field that focuses on the efficient multifunctionalization by one-pot or cascade catalytic systems .
Methods of Application
The process involves the use of regioselective keto reductases for the selective mono reduction of the diketone to give 4-hydroxycyclohexanone . The system is modular and by choosing stereocomplementary amine transaminases, both cis-and trans-4-aminocyclohexanol were synthesized with good to excellent diastereomeric ratios . Furthermore, an amine transaminase was identified that produces cis-1,4-cyclohexanediamine with diastereomeric ratios >98:2 .
Results or Outcomes
The high selectivity of enzymes enables short and stereo-selective cascade multifunctionalizations to generate high-value building blocks from renewable starting materials . Chiral amino alcohols, such as the ones produced in this process, are widely used as building blocks for many pharmaceuticals such as adrenergic agents or drugs against cardiovascular, renal, and inflammatory diseases . They have also found extensive application as ligands and chiral auxiliaries in asymmetric organic synthesis .
Preparation of Derivatives
Application Summary
4-Aminocyclohexanone can be used to prepare various derivatives, such as trans-4-Aminocyclohexanol , cis-4-Amino-cyclohexanol , trans-4-Aminocyclohexanol , 4-Acetamidocyclohexanone , N-4-Boc-aminocyclohexanone , N-Cbz-4-aminocyclohexanone , and 4-Aminocyclohexanecarboxylic acid . These derivatives could have their own applications in different scientific fields.
Methods of Application
The methods of application would depend on the specific derivative being synthesized. For example, the synthesis of N-4-Boc-aminocyclohexanone might involve the reaction of 4-Aminocyclohexanone with a Boc-protecting group .
Results or Outcomes
The outcomes of these reactions would be the respective derivatives of 4-Aminocyclohexanone. These derivatives could then be used in further reactions or applications .
Synthesis of Ketamine Analogues
Application Summary
4-Aminocyclohexanone is used as the basic structure in the synthesis of Ketamine analogues . These analogues achieve physiological reactions similar to or even more robust than the prototype of ketamine by changing the substituents on the benzene ring (R1 and R2) and amine group (RN1) .
Methods of Application
The methods of application would depend on the specific analogue being synthesized. For example, the synthesis might involve changing the substituents on the benzene ring (R1 and R2) and amine group (RN1) of 4-Aminocyclohexanone .
Results or Outcomes
The outcomes of these reactions would be the respective Ketamine analogues. These analogues achieve physiological reactions similar to or even more robust than the prototype of ketamine .
Safety And Hazards
Future Directions
The high selectivity of enzymes enables short and stereoselective cascade multifunctionalizations to generate high-value building blocks from renewable starting materials . This suggests that 4-Aminocyclohexanone and its derivatives could have potential applications in the synthesis of pharmaceuticals for the treatment of various diseases .
properties
IUPAC Name |
4-aminocyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h5H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCYOBLTAQTFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432734 | |
Record name | 4-aminocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminocyclohexanone | |
CAS RN |
87976-86-1 | |
Record name | 4-aminocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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